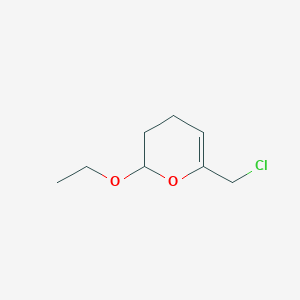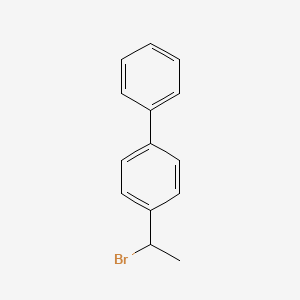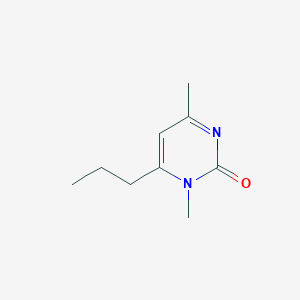![molecular formula C18H20Br2 B14594551 1,1'-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] CAS No. 61390-67-8](/img/structure/B14594551.png)
1,1'-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] is an organic compound with the molecular formula C18H20Br2. It consists of a butane-1,4-diyl linker connecting two 4-(bromomethyl)benzene groups. This compound is notable for its applications in organic synthesis and material science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] can be synthesized through a bromination reaction. One common method involves the reaction of 1,4-dibromobutane with 4-(bromomethyl)benzene in the presence of a suitable solvent such as toluene. The reaction is typically carried out at elevated temperatures, around 110°C, for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Scientific Research Applications
1,1’-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the preparation of polymers and other materials with specific properties.
Biological Research: It can be used to modify biomolecules for various applications, including drug delivery and imaging.
Industrial Applications: The compound is utilized in the manufacture of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1,1’-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] primarily involves its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This reactivity makes it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(bromomethyl)benzene: Similar structure but lacks the butane-1,4-diyl linker.
1,1’-(1,3-Butadiyne-1,4-diyl)bisbenzene: Contains a butadiyne linker instead of butane-1,4-diyl.
1,1’-(1,4-Dimethyl-1-butene-1,4-diyl)bisbenzene: Features a dimethylbutene linker.
Uniqueness
1,1’-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] is unique due to its butane-1,4-diyl linker, which imparts specific physical and chemical properties. This structural feature allows for greater flexibility and reactivity compared to similar compounds with different linkers .
Properties
CAS No. |
61390-67-8 |
|---|---|
Molecular Formula |
C18H20Br2 |
Molecular Weight |
396.2 g/mol |
IUPAC Name |
1-(bromomethyl)-4-[4-[4-(bromomethyl)phenyl]butyl]benzene |
InChI |
InChI=1S/C18H20Br2/c19-13-17-9-5-15(6-10-17)3-1-2-4-16-7-11-18(14-20)12-8-16/h5-12H,1-4,13-14H2 |
InChI Key |
RSMZXWZVZYTVFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCC2=CC=C(C=C2)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,8-Dichloro-2,4-dimethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B14594479.png)


![{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14594493.png)
![1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14594495.png)
![1-[4-(Methanesulfinyl)phenyl]heptan-1-one](/img/structure/B14594498.png)



![Dispiro[2.2.2~6~.2~3~]decan-4-one](/img/structure/B14594519.png)
![5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14594528.png)
![1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one](/img/structure/B14594529.png)

